tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 6-bromo-5-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Chemistry: tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
- tert-Butyl (5-bromo-6-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate
Comparison: tert-Butyl (6-bromo-5-fluoropyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
Molecular Formula |
C10H12BrFN2O2 |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-5-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-6-4-7(12)8(11)13-5-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
VZCLLMBGYFKUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Br)F |
Origin of Product |
United States |
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